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Introduction
Chemoresistance remains a significant hurdle in the successful treatment of many cancers.

One of the primary mechanisms behind multidrug resistance (MDR) is the overexpression of

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, or ABCB1), which

function as drug efflux pumps.[1][2] These transporters actively remove a wide array of

chemotherapeutic agents from cancer cells, lowering their intracellular concentration and

thereby reducing their cytotoxic efficacy.[1]

Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor developed to

counteract this resistance mechanism.[3][4] It binds to P-gp and is thought to inhibit its function

by blocking the transition to an open conformation required for drug efflux and inhibiting ATP

hydrolysis.[5][6][7] Unlike earlier generation inhibitors, Tariquidar exhibits high specificity and

potency with fewer pharmacokinetic interactions with cytochrome P450 enzymes.[4] While its

primary target is P-gp, studies have shown that Tariquidar can also inhibit the function of other

clinically relevant ABC transporters, including ABCG2 (Breast Cancer Resistance Protein,

BCRP) and MRP7 (ABCC10).[8][9][10] The co-administration of Tariquidar with standard

chemotherapeutics like taxanes, anthracyclines, and vinca alkaloids has been investigated as a

strategy to re-sensitize resistant tumors and improve treatment outcomes.[11][12]

These application notes provide a summary of quantitative data and detailed protocols for

researchers investigating the use of Tariquidar to reverse chemoresistance in cancer cell
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models.

Data Presentation: Efficacy of Tariquidar
The following tables summarize the quantitative effects of Tariquidar in reversing

chemoresistance from various preclinical and clinical studies.

Table 1: In Vitro Reversal of Chemoresistance to Cytotoxic Drugs

Cell Line/Tumor
Type

Chemotherapeutic
Agent

Tariquidar
Concentration

Effect on
Resistance/Potenc
y

NCI/ADRRes
(Ovarian)

Doxorubicin 300 nM
Decreased 104-fold
resistance to 7-
fold[13]

NCI/ADRRes

(Ovarian)
Vinblastine 300 nM

Decreased 2333-fold

resistance to ~7-

fold[13]

ABCB1-expressing Doxorubicin 100 nM

Decreased resistance

by 30-fold (P < 0.001)

[8][9][14]

ABCG2-expressing Mitoxantrone 100 nM

Decreased resistance

by 2-fold (P < 0.05)[8]

[9][14]

MRP7-transfected

HEK293
MRP7 Substrates 0.1 - 0.3 µM

Significantly

potentiated

sensitivity[10]

Solid Tumors (Ex vivo) Doxorubicin Not specified

Median IC90

decreased from 2.57

µM to 1.67 µM[11]

Solid Tumors (Ex vivo) Paclitaxel Not specified

Median IC90

decreased from 27.4

µM to 20.6 µM[11]
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| Solid Tumors (Ex vivo) | Vinorelbine | Not specified | Median IC90 decreased from 15.5 µM to

9.5 µM[11] |

Table 2: Effect of Tariquidar on Substrate Accumulation in Resistant Cells

Cell Line Substrate
Tariquidar
Concentration

Effect on
Accumulation

ABCB1-expressing Calcein-AM 100 nM
14-fold increase (P
< 0.001)[8][9]

ABCB1-expressing Calcein-AM 1 µM
19-fold increase (P <

0.001)[8][9]

ABCG2-expressing Mitoxantrone 100 nM
4-fold increase (P <

0.001)[8][9]

ABCG2-expressing Mitoxantrone 1 µM
8-fold increase (P <

0.001)[8][9]

MRP7-transfected

HEK293
Paclitaxel 0.1 - 0.3 µM

Increased intracellular

accumulation[10]

| HeyA8-MDR & SKOV3-TR (Ovarian) | Rhodamine 123 | 140 nM | Efficiently blocked efflux[15]

[16] |

Table 3: Clinical Pharmacodynamic Effects of Tariquidar
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Cancer Type(s)
Chemotherapy
Combination

Tariquidar
Dose

Pharmacodyna
mic Marker

Observed
Effect

Lung, Ovarian,
Cervical

Docetaxel 150 mg
Rhodamine
efflux from
CD56+ cells

P-gp mediated
efflux
inhibited[4][17]

Lung, Ovarian,

Cervical
Docetaxel 150 mg

⁹⁹ᵐTc-sestamibi

clearance from

liver

Reduced

clearance,

consistent with

P-gp inhibition[4]

[17]

Lung Docetaxel 150 mg
⁹⁹ᵐTc-sestamibi

uptake in tumors

12% to 24%

increase in

visible lesions in

8 of 10

patients[4][17]

Advanced Breast

Carcinoma

Anthracycline or

Taxane
150 mg

⁹⁹ᵐTc-sestamibi

uptake in tumors

≥10% increase in

29% of patients

(median increase

40%)[18]

Refractory Solid

Tumors

(Pediatric)

Doxorubicin,

Docetaxel, or

Vinorelbine

1 - 2 mg/kg
Rhodamine

efflux

Inhibition was

dose-

dependent[19]

| Refractory Solid Tumors (Pediatric) | Doxorubicin, Docetaxel, or Vinorelbine | 1 - 2 mg/kg |

⁹⁹ᵐTc-sestamibi accumulation in tumor | Increased by 22% after Tariquidar administration[19] |
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Start

Seed resistant and
sensitive cancer cells

in 96-well plates

Allow cells to adhere
(e.g., 24 hours)

Treat cells with serial dilutions
of chemotherapeutic drug

+/- fixed concentration of Tariquidar

Incubate for 72 hours

Assess cell viability
(e.g., ATP-based assay like CellTiter-Glo®)

Measure luminescence
using a plate reader

Analyze Data:
- Plot dose-response curves

- Calculate IC50 values
- Determine Resistance Factor (RF)

End
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Start

Harvest resistant and
sensitive cells

Pre-incubate cells with
Tariquidar or vehicle control

Load cells with fluorescent P-gp substrate
(e.g., Rhodamine 123, Calcein-AM)

Incubate to allow efflux

Wash cells with ice-cold PBS

Acquire data using
flow cytometry

Analyze Data:
Compare Mean Fluorescence Intensity (MFI)

between treated and control groups

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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